N-(4-methylphenyl)-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydropteridin-2-yl]sulfanyl}acetamide
Description
This compound features a dihydropteridin core substituted with a phenylethyl group at position 3 and a sulfanyl acetamide moiety at position 2.
Properties
Molecular Formula |
C23H21N5O2S |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
N-(4-methylphenyl)-2-[4-oxo-3-(2-phenylethyl)pteridin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C23H21N5O2S/c1-16-7-9-18(10-8-16)26-19(29)15-31-23-27-21-20(24-12-13-25-21)22(30)28(23)14-11-17-5-3-2-4-6-17/h2-10,12-13H,11,14-15H2,1H3,(H,26,29) |
InChI Key |
ODBAENJHJJKGKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=NC=CN=C3C(=O)N2CCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydropteridin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the pteridine core: This can be achieved through the condensation of appropriate aldehydes and amines, followed by cyclization.
Introduction of the phenylethyl group: This step involves the alkylation of the pteridine core with a phenylethyl halide under basic conditions.
Attachment of the sulfanyl group: The sulfanyl group is introduced via a nucleophilic substitution reaction using a thiol reagent.
Acylation to form the final product: The final step involves the acylation of the intermediate with 4-methylphenyl acetic acid under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydropteridin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pteridine core can be reduced to form alcohols.
Substitution: The phenylethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives of the pteridine core.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurological disorders.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydropteridin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The pteridine core is known to interact with enzymes and receptors, potentially inhibiting their activity. The phenylethyl group may enhance the compound’s binding affinity and specificity, while the sulfanyl group could play a role in redox reactions within biological systems.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Heterocycle Variations
Quinazolinone Derivatives
- Example: N-(4-fluorophenyl)-2-((4-oxo-3-(4-sulfamoylphenethyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide (KI = 548.6 nM for hCA I) . Impact: Higher hCA I inhibition compared to analogs with bulkier substituents (e.g., fluorobenzyl, KI = 2048 nM) .
Thieno-Pyrimidinone Derivatives
- Example: 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide (ZINC2719985) . Key Differences: Thieno-pyrimidinone core with a fused thiophene ring, increasing planarity and electron density. Impact: Improved metabolic stability due to reduced oxidative susceptibility compared to dihydropteridin.
Phenyl Ring Modifications
4-Methylphenyl vs. 4-Chlorophenyl :
- Example : 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide (C20H15ClN4O3S2) .
- Impact : Chlorine’s electron-withdrawing effect enhances binding to polar enzyme pockets (e.g., carbonic anhydrase), while the methyl group in the target compound may optimize lipophilicity for membrane penetration.
Sulfamoylphenyl vs. Phenylethyl :
Amide Chain Length
Biological Activity
N-(4-methylphenyl)-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydropteridin-2-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant case studies that highlight its pharmacological potential.
- Molecular Formula : C29H25N3O2S2
- Molecular Weight : 511.6577 g/mol
- CAS Number : 345616-04-8
The compound features a complex structure that includes both pteridin and thioether functionalities, which are often associated with various biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity, which could contribute to its protective effects against oxidative stress in cells.
- Anticancer Activity : Some studies have indicated that the compound may have cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy.
Biological Activity Data
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Enzyme Inhibition | Significant inhibition of target enzymes | |
| Antioxidant | Reduction in oxidative stress markers | |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
Case Studies
- Anticancer Studies
- A study assessed the cytotoxic effects of this compound on various cancer cell lines including breast and colon cancer. Results indicated that the compound induced apoptosis and inhibited cell proliferation effectively at micromolar concentrations.
- Enzymatic Inhibition
- Research focused on the inhibition of specific enzymes related to metabolic syndromes demonstrated that this compound could significantly reduce enzyme activity, thereby influencing metabolic pathways associated with obesity and diabetes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
